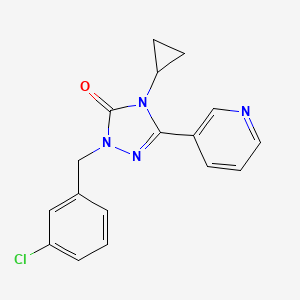

![molecular formula C24H20N2O3 B2644404 N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide CAS No. 923234-09-7](/img/structure/B2644404.png)

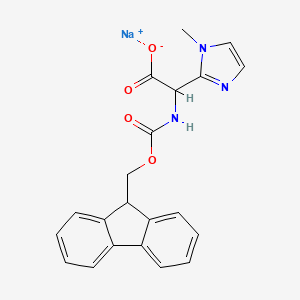

N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide” is a complex organic compound. It contains a dibenzoazepine ring, which is a type of tricyclic compound that is often found in pharmaceuticals .

Synthesis Analysis

While the exact synthesis method for this compound is not available, similar compounds, such as 6,7-dihydro-5H-dibenzo[c,e]azonines, have been synthesized via alkyne–carbonyl metathesis . This involves the reaction of an alkyne and acetal units contained in a biaryl substrate under FeCl3-catalysis .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is stored or used. For example, the acetal units in similar compounds have been shown to undergo intramolecular alkyne–carbonyl metathesis reactions under FeCl3-catalysis .Applications De Recherche Scientifique

Organic Electronics and Conductive Polymers

Poly(3,4-ethylenedioxythiophene) (PEDT, PEDOT):- Properties : PEDT is a conductive polymer with excellent electrical conductivity, high thermal stability, and good mechanical flexibility .

Chiral Chromatography

3,5-Dimethylphenyl Isocyanate:- Application : This compound is used for linking with oligosaccharides and cyclodextrins in chiral chromatography stationary phases . It enables the separation of enantiomers based on their different interactions with the chiral stationary phase.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Dibenzo-Fused-Azepine-Diones:- Application : Enantioselective transfer hydrogenation of N-substituted dibenzo[b,e]azepin-6-11-dione derivatives has been achieved using ruthenium catalysis. Formic acid/triethylamine serves as a mild hydrogen source in this process . This method provides a valuable route to chiral azepine derivatives.

Propriétés

IUPAC Name |

N-(3,4-dimethylphenyl)-2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c1-15-11-12-17(13-16(15)2)25-22(27)14-26-23(28)20-9-5-3-7-18(20)19-8-4-6-10-21(19)24(26)29/h3-13H,14H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQCUOCPULLZHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-oxo-3-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)benzonitrile](/img/structure/B2644321.png)

![5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2644324.png)

![4-((2-chloro-6-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2644326.png)

![1-[4-(Thiophene-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2644333.png)

![{2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride](/img/structure/B2644335.png)

![Benzyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate](/img/structure/B2644339.png)

![6-ethoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2644341.png)